3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile
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Overview
Description
3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile is a complex organic compound that features a thiophene ring, a thiazepane ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile typically involves multiple steps. One common method includes the lithiation of 3-bromothiophene with n-butyllithium at low temperatures, followed by the addition of elemental sulfur and subsequent reaction with 4-(2-bromoacetyl)-benzonitrile . This multi-step reaction results in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the nitrile group can produce the corresponding amine.
Scientific Research Applications
3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to engage in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: Known for its applications in organic electronics and optoelectronics.
Thiazole derivatives: Widely studied for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile stands out due to its combination of a thiophene ring, a thiazepane ring, and a benzonitrile group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c18-12-13-3-1-4-14(11-13)17(20)19-7-6-16(22-10-8-19)15-5-2-9-21-15/h1-5,9,11,16H,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIKITNBARMPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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